3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that features both a pyrazole and a thiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable thiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Shares the pyrazole moiety and is used in similar applications.
2,3-dihydro-1,3-thiazol-2-one: Contains the thiazolone ring and is also explored for its biological activities.
Uniqueness
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one is unique due to the combination of both pyrazole and thiazolone moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .
Properties
Molecular Formula |
C8H10N4OS |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H10N4OS/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2,5-6H,3-4H2,(H2,9,10) |
InChI Key |
NUMPJUQJECUFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=CSC2=O |
Origin of Product |
United States |
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